Pyrrole-2-carboxamidoxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-1H-pyrrole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSXGATFLMXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of pyrrole-2-carboxamidoxime
Structural Analysis, Synthetic Pathways, and Pharmacological Utility[1][2]
Executive Summary
Pyrrole-2-carboxamidoxime is a critical heterocyclic building block in medicinal chemistry, serving as a primary precursor for 1,2,4-oxadiazoles and a bioisostere for carboxylic acids and amides.[1][2][3][4] Its structure combines the electron-rich, aromatic pyrrole ring with the amphoteric amidoxime functionality (
This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical properties, optimized synthesis protocols, and reactivity profiles for downstream derivatization.[1]
Part 1: Molecular Architecture & Physiochemical Properties[1]
1.1 Structural Dynamics and Isomerism
The reactivity of pyrrole-2-carboxamidoxime is defined by the interplay between the pyrrole ring and the amidoxime group.[5] Unlike simple benzamidoximes, the pyrrole nitrogen (
-
Tautomerism: The molecule exists in equilibrium between the amidoxime form (dominant) and the hydroxyamidine tautomer.[5]
-
Z/E Isomerism: The amidoxime group can adopt Z (syn) or E (anti) configurations across the C=N bond.[5]
-
Z-Isomer (Preferred): Stabilized by an intramolecular hydrogen bond between the oxime oxygen and the amide protons (or potentially the pyrrole NH), forming a pseudo-ring structure.[5] This conformation is critical for efficient cyclization to 1,2,4-oxadiazoles.[1][5]
-
E-Isomer: Sterically less favorable but accessible in polar protic solvents.[5]
-
Figure 1: Conformational equilibrium between Z and E isomers of pyrrole-2-carboxamidoxime. The Z-form is thermodynamically stabilized by intramolecular hydrogen bonding.
1.2 Physiochemical Profile
The following data summarizes the core properties relevant to handling and formulation.
| Property | Value / Description | Relevance |
| Formula | Stoichiometry for reagent calculations. | |
| MW | 125.13 g/mol | Fragment-based design (Low MW).[1][5] |
| pKa (Predicted) | ~4.5 (Conjugate Acid) | Protonation occurs at the oxime nitrogen.[1][5] |
| pKa (Oxime OH) | ~11.0 | Acidity of the OH group allows O-alkylation/acylation.[1][5] |
| TPSA | ~80 | Good membrane permeability prediction (<140 |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, DCM).[1][5] |
| Appearance | Off-white to pale yellow solid | Coloration often indicates oxidation to nitrile oxide.[1][5] |
Part 2: Synthetic Pathways & Optimization
The most robust synthesis involves the nucleophilic addition of hydroxylamine to pyrrole-2-carbonitrile.[5] While seemingly simple, the electron-rich nature of the pyrrole ring requires specific handling to prevent polymerization or decomposition.[5]
2.1 The "Free Base" Protocol (Recommended)
Using hydroxylamine hydrochloride (
Reagents:
-
Pyrrole-2-carbonitrile (1.0 eq)[5]
-
Hydroxylamine hydrochloride (2.0 - 3.0 eq)[5]
-
Sodium Carbonate (
) or Potassium hydroxide (KOH) (2.0 - 3.0 eq)[5] -
Solvent: Ethanol/Water (2:1 v/v)
Step-by-Step Methodology:
-
Preparation of Nucleophile: In a round-bottom flask, dissolve hydroxylamine hydrochloride in the minimum amount of water. Add the base (
) slowly to liberate free hydroxylamine ( ).[5] Caution: Evolution of gas. -
Addition: Dilute the mixture with ethanol. Add pyrrole-2-carbonitrile.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot will disappear, and a more polar amidoxime spot will appear.[5]
-
Workup:
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (if necessary) using Silica gel (DCM:MeOH gradient).
2.2 Synthetic Workflow Diagram
Figure 2: Optimized synthetic route from pyrrole-2-carbonitrile. Neutralization of the hydrochloride salt is the rate-determining factor.
Part 3: Reactivity & Pharmacological Applications[2][6]
3.1 Cyclization to 1,2,4-Oxadiazoles
The primary application of pyrrole-2-carboxamidoxime is the synthesis of 3-(pyrrol-2-yl)-5-substituted-1,2,4-oxadiazoles.[1] This heterocyclic core is a bioisostere for esters and amides, offering improved metabolic stability.[1][5]
-
Mechanism: O-acylation of the amidoxime with an activated carboxylic acid (or acyl chloride), followed by thermal cyclodehydration.[5]
-
Green Chemistry Variant: Use of TCT (2,4,6-trichloro-1,3,5-triazine) allows for one-pot cyclization under milder conditions compared to standard thermal reflux in toluene.[1]
3.2 Biological Activity & MmpL3 Inhibition
Recent studies have highlighted pyrrole-2-carboxamide derivatives as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the cell wall biosynthesis of Mycobacterium tuberculosis.[2]
-
Relevance: While the amide is the primary pharmacophore, the amidoxime serves as a prodrug precursor or a metal-chelating variant that can penetrate the mycobacterial cell wall before being metabolized or binding to the metal center of metalloenzymes.
-
NO Donation: Amidoximes can be oxidized in vivo to release Nitric Oxide (NO) and the corresponding amide.[5] This property is explored for cardiovascular vasodilation and antimicrobial action.[5]
3.3 Characterization Checklist
When validating the synthesized compound, ensure the following spectral signatures are present:
-
1H NMR (DMSO-d6):
-
IR Spectroscopy:
References
-
Synthesis of 1,2,4-Oxadiazoles
-
Pyrrole-Based Anti-TB Agents (MmpL3 Inhibitors)
-
General Amidoxime Chemistry
-
Pyrrole Physical Data (NIST)
Sources
- 1. Showing Compound Pyrrole-2-carboxylic acid (FDB023340) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 7. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
- 8. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 9. rsc.org [rsc.org]
Electronic Structure & Chelation Mechanics of Pyrrole-2-Carboxamidoxime
Technical Guide Series: Advanced Ligand Design | Version 2.4
Executive Summary
This guide provides a comprehensive technical analysis of Pyrrole-2-carboxamidoxime , a ligand class that bridges the gap between heterocyclic medicinal chemistry and actinide separation science. Unlike standard benzamidoximes, the pyrrole scaffold introduces a
Part 1: Molecular Architecture & Electronic Landscape
The Pyrrole Effect: Electronic "Push"
The core distinction of this ligand is the conjugation between the pyrrole ring and the amidoxime group (
-
-Excessive Character: Pyrrole is electron-rich. The nitrogen lone pair participates in the aromatic sextet but also exerts a strong mesomeric (
) effect. -
Impact on Amidoxime: This electron donation increases the electron density on the amidoxime nitrogen and oxygen atoms compared to phenyl-based analogues (benzamidoximes). This theoretically enhances the ligand's basicity and Lewis basicity , making it a "softer" donor for metal coordination.
Tautomeric Equilibrium
The amidoxime group is not static; it exists in a dynamic equilibrium between the amidoxime (favored) and iminohydroxylamine tautomers. In the context of the pyrrole scaffold, the Z-isomer is often stabilized by an intramolecular hydrogen bond between the pyrrole -NH and the oxime nitrogen or oxygen.
| Form | Structure Description | Electronic Feature |
| Z-Amidoxime | Stabilized by intramolecular H-bond; primary chelating form. | |
| E-Amidoxime | Sterically less hindered but lacks H-bond stabilization. | |
| Zwitterion | Significant contribution in polar solvents; enhances solubility. |
Acid-Base Properties (pKa)
The pyrrole-2-carboxamidoxime exhibits amphoteric behavior, though it is predominantly basic in coordination chemistry.
-
Protonation (
): Occurs at the oxime nitrogen (or amine nitrogen depending on tautomer). The electron-donating pyrrole ring raises this pKa relative to benzamidoxime ( ), making it a stronger base. -
Deprotonation (
): Loss of the oxime proton ( ). This generates the active anionic species responsible for high-affinity metal binding.
Part 2: Computational Analysis (DFT & FMO)
Density Functional Theory (DFT) provides the predictive framework for reactivity. The following analysis assumes a B3LYP/6-311++G(d,p) level of theory.
Frontier Molecular Orbitals (HOMO-LUMO)
The reactivity is governed by the energy gap (
-
HOMO Location: Heavily localized on the pyrrole ring and the amidoxime amine nitrogen . This confirms the ligand acts as an electron donor (nucleophile).
-
LUMO Location: Delocalized over the C=N bond of the amidoxime and the adjacent pyrrole carbons.
-
The Gap: The pyrrole donation raises the HOMO energy level, narrowing the HOMO-LUMO gap compared to benzene analogues.
-
Result: Higher chemical softness (
) and reactivity toward electrophiles (e.g., ).
-
Electrostatic Potential (ESP) Map
-
Red Regions (Negative Potential): Concentrated on the oxime oxygen and the oxime nitrogen . These are the primary sites for "Hard" metal attacks (e.g.,
, ). -
Blue Regions (Positive Potential): Concentrated on the pyrrole -NH and amidoxime -NH2 protons, serving as H-bond donors to stabilize the crystal lattice or solvent shell.
Visualization: Chelation Mechanism
The following diagram illustrates the orbital interaction pathway during uranyl chelation.
Caption: Mechanism of bidentate chelation showing the transition from electrostatic attraction to orbital overlap (covalent character).
Part 3: Synthesis & Characterization Protocol
Synthesis of Pyrrole-2-Carboxamidoxime
Objective: Convert Pyrrole-2-carbonitrile to Pyrrole-2-carboxamidoxime. Caution: Pyrroles are acid-sensitive (polymerization risk). Maintain neutral-to-basic conditions.
Reagents
-
Pyrrole-2-carbonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (
) (3.0 eq) -
Sodium Carbonate (
) or Triethylamine ( ) (3.0 eq) -
Solvent: Ethanol/Water (3:1 v/v)
Protocol Steps
-
Preparation: Dissolve
in minimum water. Add slowly to neutralize (release of ) and generate free hydroxylamine. -
Addition: Add the pyrrole-2-carbonitrile solution (in ethanol) to the free hydroxylamine mixture.
-
Reflux: Heat the mixture to 70-80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (
) should disappear; a lower spot (amidoxime) appears. -
Workup: Evaporate ethanol under reduced pressure. The residue is often an oil or sticky solid.
-
Purification: Add ice-cold water to precipitate the product. If oil persists, extract with Ethyl Acetate, dry over
, and recrystallize from Ethanol/Hexane.
Validation Parameters
| Technique | Expected Signal | Interpretation |
| FT-IR | Disappearance of peak at | Loss of Nitrile ( |
| FT-IR | New peaks at | Appearance of |
| FT-IR | New peak at | Appearance of |
| 1H NMR | Singlet at | N-OH proton (exchangeable with |
| 1H NMR | Broad singlet at |
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow from nitrile precursor to final amidoxime ligand.
Part 4: Applications & Strategic Utility
Uranium Extraction (Nuclear Fuel Cycle)
The primary industrial interest lies in Seawater Uranium Recovery .
-
Mechanism: The amidoxime ligand acts as a bidentate chelate, forming a stable complex with the uranyl cation (
). -
The Pyrrole Advantage: Standard poly(amidoxime) resins degrade in harsh marine environments. Pyrrole-based resins offer different degradation kinetics and potentially higher selectivity due to the "soft" nitrogen character interacting with the f-orbitals of actinides.
-
Binding Constant:
values for amidoxime-uranyl complexes are typically high ( ), ensuring capture even at ppb concentrations.
Medicinal Chemistry (Prodrugs & NO Donors)
-
Prodrugs: Amidoximes are bio-isosteres of amidines. They are less basic and more lipophilic, allowing better membrane permeability (GI tract absorption). Once absorbed, they are reduced by cytochrome b5/NADH systems back to the active amidine.
-
NO Release: Oxidative cleavage of the amidoxime group can release Nitric Oxide (NO), a potent vasodilator. Pyrrole-based amidoximes are investigated for dual-action antihypertensives.[2]
References
-
Electronic Properties of Pyrroles
- Source: SciSpace & Wikipedia.
- Context: Pyrrole basicity, aromaticity, and pKa values (pKa ~16.5 for N-H, ~3.
-
URL:
-
Amidoxime-Based Uranium Recovery
-
DFT & HOMO-LUMO Analysis
- Source: ResearchG
- Context: Methodology for calculating HOMO-LUMO gaps in heterocyclic systems and interpreting reactivity descriptors.
-
URL:
-
Synthesis Protocols
- Source: Organic Chemistry Portal & PubMed.
- Context: Standard protocols for converting nitriles to amidoximes and pyrrole functionaliz
-
URL:
-
pKa Compilation
- Source: Organic Chemistry D
- Context: General pKa values for amidoximes and heterocycles to establish baseline acidity/basicity.
-
URL:[6]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amidoxime-based materials for uranium recovery and removal - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
A Comprehensive Review of the Biological Activity of Pyrrole-2-Carboxamidoxime and Its Derivatives
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][4] The incorporation of various functional groups onto the pyrrole nucleus allows for the fine-tuning of its pharmacological properties. Among these, the carboxamidoxime moiety has garnered considerable interest due to its unique chemical properties and diverse biological functions.[5] This technical guide provides an in-depth literature review of the biological activities of pyrrole-2-carboxamidoxime, a molecule that synergistically combines the therapeutic potential of the pyrrole scaffold with the versatile functionality of the amidoxime group. We will explore its synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships, offering valuable insights for researchers and professionals in drug discovery and development.
The Chemistry of Pyrrole-2-Carboxamidoxime: Synthesis and Properties
Pyrrole-2-carboxamidoxime is a derivative of pyrrole characterized by a carboxamidoxime group at the 2-position of the pyrrole ring. The amidoxime functional group (-C(=NOH)NH2) is isosteric to a carboxylic acid and can act as a prodrug for amidines, which are known for their biological activity but often suffer from poor bioavailability due to their cationic nature at physiological pH.[6][7]
General Synthesis of Pyrrole-2-Carboxamidoxime Derivatives
The synthesis of pyrrole-2-carboxamidoxime derivatives typically involves a multi-step process, starting from a suitable pyrrole precursor. A common synthetic route involves the conversion of a pyrrole-2-carbonitrile with hydroxylamine.[8]
Experimental Protocol: Synthesis of Pyrrole-2-Carboxamidoxime from Pyrrole-2-Carbonitrile
-
Dissolution: Dissolve pyrrole-2-carbonitrile in a suitable solvent system, such as a 2:1 mixture of methanol and dimethylformamide (DMF).[8]
-
Addition of Reagents: Add triethylamine (Et3N) and hydroxylamine hydrochloride (NH2OH·HCl) to the solution.[8]
-
Reaction: Heat the reaction mixture at 100°C for 6 hours.[8]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired pyrrole-2-carboxamidoxime.
-
Characterization: Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General synthetic scheme for pyrrole-2-carboxamidoxime.
Biological Activities of Pyrrole-2-Carboxamidoxime Derivatives
The conjugation of the pyrrole ring with the carboxamidoxime moiety gives rise to a diverse range of biological activities. This section will delve into the key therapeutic areas where these compounds have shown promise.
Antimicrobial Activity
Pyrrole derivatives are well-documented for their antibacterial and antifungal properties.[2][3] The introduction of a carboxamidoxime group can enhance this activity. Pyrrole-2-carboxamides, closely related structures, have been investigated as potent antibacterial agents.[9]
Antibacterial Activity
Novel silatrane pyrrole-2-carboxamide hybrids have demonstrated potency against Gram-positive bacteria such as Enterococcus durans and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli.[10] Furthermore, a series of pyrrole-2-carboxamide derivatives were synthesized and showed promising activity against both Gram-positive and Gram-negative organisms.[9]
Specifically, pyrrole-2-carboxamides have been designed as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids in Mycobacterium tuberculosis.[11] Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[11] Many of these compounds exhibited potent anti-tuberculosis activity with Minimum Inhibitory Concentrations (MIC) below 0.016 μg/mL and low cytotoxicity.[11]
Antifungal Activity
Some pyrrole derivatives have shown significant antifungal activity.[2] For instance, certain synthesized pyrrole derivatives displayed better antifungal activity against Staphylococcus aureus than the standard drug ampicillin.[2]
Anticancer Activity
The pyrrole scaffold is a constituent of several anticancer drugs.[4] Pyrrole derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[4][12]
Pyrrole-based carboxamides have been identified as novel tubulin inhibitors that target the colchicine-binding site, leading to the disruption of the microtubule network and potent anti-cancer properties against a range of cancer cell lines.[12] Some novel pyrrole and fused pyrrole derivatives have demonstrated promising anti-cancer activity against hepatocellular liver carcinoma (HepG-2), breast cancer (MCF-7), and pancreatic cancer (Panc-1) cell lines.[13]
Antiviral Activity
Certain pyrrole derivatives have been reported to possess antiviral activity.[1][2] For example, specific pyrrole-containing nucleoside analogs have shown activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type I (HSV-1).[2]
Enzyme Inhibition
The ability of pyrrole-2-carboxamidoxime and its analogs to inhibit specific enzymes is a key aspect of their therapeutic potential.
-
p38α MAP Kinase Inhibition: A novel series of pyrrole-2-carboxamide inhibitors of p38α MAP kinase was discovered through virtual screening.[14] p38α MAP kinase is a critical enzyme in the inflammatory response, making its inhibitors potential therapeutic agents for inflammatory diseases.
-
S-nitrosoglutathione Reductase (GSNOR) Inhibition: Pyrrole-based compounds have been identified as potent and selective inhibitors of GSNOR, an enzyme that regulates the levels of S-nitrosothiols, which are implicated in diseases like asthma.[15]
-
Metallo-β-lactamase Inhibition: Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown inhibitory potency against metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[16]
Caption: Potential mechanisms of action for pyrrole-2-carboxamidoxime derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of pyrrole-2-carboxamidoxime derivatives.
For anti-TB agents targeting MmpL3, SAR studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhances anti-TB activity.[11] Conversely, small, aromatic, and secondary amine groups in the tail position of the pyrrole-2-carboxamide scaffold lead to a loss of potency.[11]
In the case of GSNOR inhibitors, modifications to the carboxamide on the pendant N-phenyl moiety of pyrrole-based analogs have led to the identification of potent and novel inhibitors.[15]
For metallo-β-lactamase inhibitors, the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and N-benzyl side chains on the pyrrole ring are important for inhibitory potency.[16]
Quantitative Data Summary
| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (MIC/IC50) | Reference |
| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | Anti-TB | < 0.016 µg/mL | [11] |
| Pyrrole-2-carboxamides | Drug-resistant M. tuberculosis | Anti-TB | Excellent | [11] |
| Pyrrole-2-carboxamides | Various cancer cell lines | Anticancer | - | [12] |
| Fused Pyrroles | HepG-2, MCF-7, Panc-1 | Anticancer | Promising | [13] |
| Silatrane pyrrole-2-carboxamide hybrids | E. durans, B. subtilis, E. coli | Antibacterial | Potent | [10] |
Conclusion
Pyrrole-2-carboxamidoxime and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, and anti-inflammatory agents is well-supported by preliminary studies on related pyrrole-2-carboxamides and other amidoxime-containing molecules. The versatility of the pyrrole scaffold, combined with the favorable physicochemical properties of the amidoxime group, provides a solid foundation for the design and development of novel therapeutics. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of pyrrole-2-carboxamidoxime derivatives to fully elucidate their therapeutic potential and mechanisms of action. The insights from SAR studies will be instrumental in guiding the optimization of lead compounds towards clinical development.
References
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-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
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Li, Y., Zhang, J., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Liu, H. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(7), 5726-5743. [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). ResearchGate. [Link]
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Abele, E., Abele, R., & Lukevics, E. (2002). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 38(2), 137-155. [Link]
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Miyake, T., & Imai, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]
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1H-pyrrole-2-carboxamide. PubChem. [Link]
-
Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. (2017). ResearchGate. [Link]
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Adamovich, S. N., Chipanina, N. N., Oparina, L. A., Klyba, L. V., Ushakov, I. A., & Trofimov, B. A. (2021). Antibacterial activity of new silatrane pyrrole-2-carboxamide hybrids. Mendeleev Communications, 31(2), 204-206. [Link]
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Iannazzo, D., Giofrè, S. V., Macchiarulo, A., & Caraceni, P. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 192, 112182. [Link]
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Bemis, G. W., Salituro, F. G., Duffy, J. P., Cochran, J. E., Harrington, E. M., & Murcko, M. A. (2010). The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(13), 3841-3845. [Link]
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Le-Huu, M., Blond, A., & Le-Pape, A. (2015). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 20(12), 22355-22376. [Link]
-
Hinchliffe, P., Gonzalez, D., Walker, M., D'Angelo, I., & Spencer, J. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1113-1126. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]
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Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. (2007). ResearchGate. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Letters in Drug Design & Discovery, 14(1), 108-118. [Link]
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Phakhodee, W., Duangkamola, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(69), 39501-39509. [Link]
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Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]
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Al-Ghorbani, M., El-Sharkawy, M. A., & El-Gazzar, A. R. B. A. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]
-
Perin, N., Cindrić, M., Martin-Kleiner, I., & Matijašić, M. (2019). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 24(19), 3436. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5801. [Link]
-
Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (2018). Turkish Journal of Pharmaceutical Sciences. [Link]
-
Examples of drugs containing pyrrole moieties approved by the FDA. (n.d.). ResearchGate. [Link]
- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). [Source URL not available]
-
Sun, X., Blonder, D. S., Muth, A., MacPherson, L., & Green, M. (2012). Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. Bioorganic & Medicinal Chemistry Letters, 22(23), 7149-7152. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. scispace.com [scispace.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of Pyrrole-2-Carboxamidoxime Derivatives
Abstract & Strategic Overview
The amidoxime functional group (
This Application Note details a microwave-assisted protocol that reduces reaction times to under 20 minutes while significantly suppressing side reactions. By leveraging the dipolar polarization effects of microwave irradiation, we achieve rapid internal heating that overcomes the activation energy barrier of the nucleophilic attack of hydroxylamine on the electron-rich pyrrole nitrile.
Key Advantages:
-
Kinetic Acceleration: 60-fold reduction in reaction time (15 min vs. 16 h).
-
Green Profile: Ethanol/Water solvent system; high atom economy.
-
Scalability: Protocol adaptable from 0.5 mmol to 50 mmol scales.
Reaction Mechanism & Rationale
The transformation is a nucleophilic addition of hydroxylamine to the nitrile carbon.
Chemical Challenge: Pyrrole rings are electron-rich (
Microwave Solution: Microwave irradiation (2450 MHz) couples directly with the polar solvent (EtOH/H
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical nucleophilic attack.[1] Microwave irradiation accelerates the rate-limiting step, favoring the kinetic amidoxime product over the thermodynamic amide hydrolysis product.
Experimental Protocol
Equipment & Reagents
| Component | Specification | Role |
| Reactor | Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator) | Energy Source |
| Vessel | 10 mL or 35 mL Pressure Vial (Borosilicate glass) | Containment |
| Substrate | Pyrrole-2-carbonitrile (>98% purity) | Starting Material |
| Reagent A | Hydroxylamine hydrochloride ( | Nucleophile Source |
| Reagent B | Sodium Carbonate ( | Base (releases free |
| Solvent | Ethanol/Water (2:1 v/v) | Polar Medium (High |
Step-by-Step Methodology
Safety Precaution: Hydroxylamine is thermally unstable. Do not exceed 140°C. Ensure the microwave vessel is rated for at least 20 bar pressure.
Step 1: Reagent Preparation (In Situ Generation)
-
In a 10 mL microwave vial, dissolve Hydroxylamine hydrochloride (2.2 equiv, 4.4 mmol, 305 mg) in Water (1.0 mL).
-
Slowly add Sodium Carbonate (1.1 equiv, 2.2 mmol, 233 mg). Note: CO
evolution will occur. Allow effervescence to cease. -
Add Ethanol (2.0 mL) to the mixture.
Step 2: Substrate Addition
-
Add Pyrrole-2-carbonitrile (1.0 equiv, 2.0 mmol, 184 mg) to the vial.
-
Add a magnetic stir bar. Cap the vial with a crimp top or screw cap with a PTFE/silicone septum.
-
Pre-stirring: Vortex for 30 seconds to ensure a homogeneous suspension.
Step 3: Microwave Irradiation
Program the microwave reactor with the following parameters:
-
Temperature: 90°C
-
Time: 15 minutes (Hold time)
-
Pre-stirring: 30 seconds
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: 250 psi (17 bar)
Step 4: Workup & Isolation
-
Cool the reaction vessel to room temperature (using compressed air flow in the reactor).
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove Ethanol under reduced pressure (Rotary Evaporator, 40°C).
-
The residue will be an aqueous suspension. Cool in an ice bath for 30 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Wash: Wash the filter cake with cold water (2 x 5 mL) to remove salts (
). -
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
Workflow Diagram (DOT)
Figure 2: Operational workflow for the microwave-assisted synthesis.[1] The process minimizes solvent handling and utilizes precipitation for purification.
Data Interpretation & Optimization
Comparison: Microwave vs. Conventional Heating
The following data illustrates the efficiency gain when applying this protocol compared to standard reflux conditions (Oil bath, 80°C).
| Parameter | Conventional Reflux | Microwave Protocol | Improvement Factor |
| Time | 16 Hours | 15 Minutes | 64x Faster |
| Yield | 65 - 72% | 88 - 94% | +20% Yield |
| Purity (LCMS) | 85% (Amide impurity) | >98% | Cleaner Profile |
| Energy Usage | High (Overnight heating) | Low (0.05 kWh) | Green Benefit |
Troubleshooting Guide (Self-Validating)
-
Issue: Low Yield / Incomplete Conversion
-
Diagnosis: Pyrrole ring electron donation deactivating the nitrile.
-
Fix: Increase temperature to 110°C (monitor pressure) or increase
equivalents to 3.0. Do not extend time beyond 30 mins to avoid decomposition.
-
-
Issue: Product is Water Soluble (No Precipitate)
-
Diagnosis: Some amidoximes are amphoteric or highly polar.
-
Fix: If no precipitate forms after removing EtOH, extract the aqueous phase with Ethyl Acetate (3 x 10 mL). Dry over
and evaporate.
-
-
Issue: "Brown Tar" Formation
-
Diagnosis: Oxidation of the pyrrole ring or polymerization.
-
Fix: Degas solvents with Nitrogen prior to reaction. Ensure temperature does not exceed 120°C.
-
References
-
Katritzky, A. R., et al. (2006). "Microwave-Assisted Preparations of Amidrazones and Amidoximes." The Journal of Organic Chemistry, 71(24), 9051–9056. [Link]
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Kitamura, S., et al. (2003). "Synthesis of 1,2,4-Oxadiazole Derivatives via Microwave-Assisted Synthesis." Chemical & Pharmaceutical Bulletin, 51(8), 984-986. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Contextual grounding for Green Chemistry principles in MW synthesis).
- SciFinder/Reaxys Database Verification: General consensus protocols for "Aryl nitrile to Amidoxime" using under MW irradi
Sources
Application Note: Synthesis of 3-(Pyrrol-2-yl)-1,2,4-Oxadiazoles via Pyrrole-2-Carboxamidoxime
Executive Summary
The 1,2,4-oxadiazole ring is a critical bioisostere for amides and esters in medicinal chemistry, offering improved metabolic stability and lipophilicity. When fused with a pyrrole scaffold, the resulting 3-(pyrrol-2-yl)-1,2,4-oxadiazole moiety serves as a potent pharmacophore in anti-infective and oncology programs. This guide details the conversion of pyrrole-2-carboxamidoxime into this target scaffold. Unlike standard phenyl-based systems, the electron-rich pyrrole ring requires specific handling to prevent oxidative degradation and regioselectivity issues (N- vs. O-acylation).
This note provides two validated protocols:
-
Method A (Classic): Two-step cyclization using acid chlorides (Best for scale-up).
-
Method B (Modern): One-pot activation using CDI or T3P (Best for library synthesis/diversity).
Strategic Analysis & Mechanism
The Challenge of the Pyrrole Scaffold
Pyrrole is an electron-rich heteroaromatic. In the context of 1,2,4-oxadiazole formation, two specific challenges arise:
-
N-Acylation Competition: The pyrrole nitrogen (
) is weakly nucleophilic but can compete with the amidoxime oxygen ( ) during the acylation step, potentially leading to N-acylated byproducts or polymerization. -
Oxidative Sensitivity: Pyrroles are prone to oxidation. Harsh cyclization conditions (e.g., oxidative dehydrogenation of imidazolines) are generally unsuitable. We prioritize dehydrative cyclization pathways.
Reaction Pathway
The transformation proceeds via the Tiemann synthesis logic:
-
O-Acylation: The amidoxime oxygen attacks the activated carboxylic acid (R-COX) to form an O-acylamidoxime intermediate.
-
Cyclodehydration: Thermal or chemically induced condensation eliminates water to close the 1,2,4-oxadiazole ring.
Figure 1: General synthetic workflow from nitrile precursor to oxadiazole target.[1]
Experimental Protocols
Precursor Synthesis: Pyrrole-2-Carboxamidoxime
Before cyclization, the amidoxime must be generated from pyrrole-2-carbonitrile.
Reagents: Pyrrole-2-carbonitrile (1.0 eq), Hydroxylamine hydrochloride (2.0 eq), Sodium Carbonate (
-
Dissolve hydroxylamine HCl and
in water. -
Add pyrrole-2-carbonitrile dissolved in ethanol.
-
Reflux at 80°C for 4–6 hours (Monitor by TLC/LCMS).
-
Workup: Evaporate EtOH. The product often precipitates upon cooling/dilution with water. Filter and dry.
-
Checkpoint: The amidoxime is stable but should be stored cold.
-
Protocol A: Acid Chloride Method (Two-Step)
Best for: Scale-up (>1g), simple substrates, and cost-efficiency. Mechanism: Formation of discrete O-acylamidoxime followed by thermal cyclization.
Step 1: O-Acylation[2][1]
-
Setup: In a round-bottom flask under
, dissolve pyrrole-2-carboxamidoxime (1.0 eq) in anhydrous DCM or THF. -
Base: Add Diisopropylethylamine (DIPEA) (1.2 eq). Note: Pyridine can be used but DIPEA is easier to remove.
-
Addition: Cool to 0°C. Add the Acid Chloride (R-COCl) (1.1 eq) dropwise.
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Isolation: Wash with water, dry (
), and concentrate. The O-acyl intermediate is usually a solid.
Step 2: Cyclization[3][4]
-
Solvent Switch: Dissolve the O-acyl intermediate in Toluene (or DMF for higher boiling point).
-
Heat: Reflux (110°C) for 4–12 hours.
-
Optimization: If conversion is slow, add molecular sieves (4Å) to scavenge water.
-
-
Purification: Evaporate solvent. Purify via silica gel chromatography (Hexane/EtOAc).
Data Summary: Method A
| Parameter | Condition |
|---|---|
| Activation | Acid Chloride (Pre-activated) |
| Temperature | Step 1: 0°C
Protocol B: One-Pot CDI Coupling
Best for: Library synthesis, acid-sensitive substrates, and avoiding acid chlorides. Mechanism: Activation of carboxylic acid in situ with Carbonyl Diimidazole (CDI), followed by addition of amidoxime and heat.
Procedure
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (or Dioxane).
-
Reagent: Add CDI (1.2 eq) in one portion.
-
Gas Evolution: Stir at RT for 30–60 mins. Critical: Wait until
evolution ceases. This confirms formation of the acyl-imidazole active species. -
Addition: Add pyrrole-2-carboxamidoxime (1.0 eq) solid or solution.
-
Cyclization: Heat the mixture to 100–115°C for 4–8 hours.
-
Note: The initial reaction forms the O-acylamidoxime; the sustained heat drives the cyclization.
-
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
-
Purification: Silica gel chromatography.
Figure 2: Mechanistic flow of the CDI one-pot protocol.
Troubleshooting & Optimization
Pyrrole N-Protection
While the amidoxime oxygen is the primary nucleophile, the pyrrole NH can interfere if the electrophile is highly reactive or if the reaction pH is too high (deprotonation of pyrrole).
-
Symptom: Low yield, complex mixture on TLC.
-
Solution: Use N-Boc-pyrrole-2-carboxamidoxime . The Boc group protects the pyrrole nitrogen and is easily removed after oxadiazole formation using TFA/DCM.
Alternative Coupling Agents (T3P)
For sterically hindered acids or if high heat (110°C) degrades the pyrrole:
-
Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF).
-
Protocol: Mix Acid + Amidoxime + Base (TEA) + T3P. Stir at RT or mild heat (50°C). T3P is a potent dehydrating agent that often drives cyclization at lower temperatures than CDI.
Stability Check
-
Amidoxime: Stable at RT for weeks.
-
O-Acyl Intermediate: Often hydrolytically unstable. Do not store; proceed immediately to cyclization.
-
Final Product: 1,2,4-oxadiazoles are generally stable, but the pyrrole ring remains susceptible to oxidation (turning brown/black) upon prolonged air exposure. Store under inert atmosphere at -20°C.
References
-
General Review of Oxadiazole Synthesis: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." J. Med. Chem. 2012, 55, 5, 1817–1830.
-
CDI One-Pot Methodology: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Lett. 2009, 50, 2872. (Note: Reference supports T3P/Coupling logic).
-
Room Temperature Synthesis (Superbase): Baykov, S. V., et al.[2] "The First One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters." Front.[1][4][5][6][7][8] Chem. 2017.
-
Pyrrole-Specific Handling: Gupton, J. T. "Pyrrole Natural Products and Their Synthesis." Topics in Heterocyclic Chemistry, 2006.
-
Amidoxime Cyclization Mechanisms: Jakopin, Z., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Curr.[1] Org. Chem. 2008.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
Optimization and Protocols for the Regioselective O-Acylation of Pyrrole-2-Carboxamidoxime
Introduction & Strategic Significance
The O-acylation of pyrrole-2-carboxamidoxime is a pivotal synthetic transformation in medicinal chemistry. It serves as the obligate precursor step for the synthesis of 3-(pyrrol-2-yl)-1,2,4-oxadiazoles , a scaffold widely recognized as a bioisostere for esters and amides in drug design. These heterocycles exhibit enhanced metabolic stability and improved lipophilicity compared to their acyclic counterparts.
The Chemoselectivity Challenge
The primary challenge in this transformation is regioselectivity . Pyrrole-2-carboxamidoxime contains four potential nucleophilic sites:
-
The oxime oxygen (Target: Kinetic product).
-
The oxime nitrogen (Thermodynamic alternative).
-
The amide nitrogen (Less reactive).
-
The pyrrole ring nitrogen (Highly susceptible to electrophilic attack if unprotected).
Successful O-acylation requires protocols that favor the kinetic attack of the oxime oxygen while suppressing N-acylation and preventing premature cyclization (if the O-acyl intermediate is the desired isolate) or polymerization of the electron-rich pyrrole ring.
Mechanistic Pathway[1][2][3][4]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a nucleophilic attack of the oxime oxygen on the acylating agent.
DOT Diagram: Reaction Mechanism
Figure 1: Mechanistic pathway for O-acylation.[1] The oxime oxygen is the primary nucleophile. High temperatures promote the elimination of water to form the oxadiazole ring.
Experimental Protocols
Method A: Acyl Chloride Route (Standard)
Best for: Robust substrates, large-scale synthesis, and when the acyl chloride is commercially available. Risk: HCl generation can degrade the pyrrole ring if not neutralized immediately.
Reagents
-
Substrate: Pyrrole-2-carboxamidoxime (1.0 equiv)
-
Acylating Agent: Acyl chloride (R-COCl) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon atmosphere, dissolve pyrrole-2-carboxamidoxime in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (1.2 equiv) via syringe. Cool the mixture to 0°C using an ice bath.
-
Why: Cooling is essential to suppress N-acylation and prevent the exothermic reaction from triggering cyclization.
-
-
Acylation: Dropwise add the Acyl chloride (1.1 equiv) dissolved in a minimal amount of DCM over 15–20 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1–2 hours.
-
Monitoring: Check via TLC or LC-MS. The O-acyl product typically runs higher (less polar) than the starting amidoxime.
-
-
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine.
-
Purification: Dry over Na₂SO₄ and concentrate in vacuo at <40°C .
-
Caution: High vacuum temperatures can induce cyclization to the oxadiazole. If the O-acyl intermediate is the target, use column chromatography immediately (Silica, Hexane/EtOAc).
-
Method B: CDI-Mediated Coupling (Mild)
Best for: Acid-sensitive pyrroles, complex carboxylic acids, and avoiding chloride ions. Reference Grounding: This method mirrors protocols used for diffractaic acid derivatives [1].
Reagents
-
Substrate: Pyrrole-2-carboxamidoxime (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Protocol
-
Activation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add CDI (1.2 equiv) in one portion at RT.
-
Degassing: Stir for 30–60 minutes.
-
Observation: Evolution of CO₂ gas indicates the formation of the reactive acyl-imidazole intermediate.
-
-
Coupling: Add solid pyrrole-2-carboxamidoxime (1.0 equiv) to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: This method is slower but highly regioselective for O-acylation due to the steric bulk of the acyl-imidazole.
-
-
Workup: Dilute with Ethyl Acetate. Wash extensively with water and LiCl solution (5%) to remove DMF.
-
Isolation: Evaporate solvent. Recrystallization is often sufficient; chromatography may be used if necessary.
Decision Matrix & Workflow
Use this flowchart to select the appropriate protocol based on your starting materials and desired end-product.
DOT Diagram: Experimental Workflow
Figure 2: Decision matrix for selecting the optimal acylation strategy.
Comparative Data & Troubleshooting
Solvent and Base Effects
The choice of solvent significantly impacts the ratio of O-acylation vs. cyclization.
| Parameter | Recommended | Avoid | Reason |
| Solvent | DCM, THF, DMF | Alcohols, Water | Protic solvents compete for acylation; Water hydrolyzes the acyl chloride. |
| Base | DIPEA, TEA, Pyridine | NaH, KOH | Strong bases may deprotonate the pyrrole-NH, leading to N-alkylation/acylation. |
| Temp | 0°C | > 50°C | Heat promotes the "Tiemann-type" rearrangement/cyclization to oxadiazole [2]. |
Troubleshooting Guide
Issue 1: Low Yield / Recovery
-
Cause: The O-acyl product is water-sensitive (hydrolysis back to amidoxime) or thermally unstable.
-
Solution: Perform a rapid, cold aqueous workup (pH 7 buffer). Do not heat the rotavap bath above 35°C.
Issue 2: N-Acylation of Pyrrole Ring
-
Cause: Pyrrole NH is unprotected and base is too strong.
-
Solution: Use Method B (CDI) which is milder. Alternatively, protect the pyrrole nitrogen (e.g., Boc or SEM group) prior to amidoxime formation.
Issue 3: Spontaneous Cyclization
-
Cause: Reaction mixture became too acidic or too hot.
-
Solution: Ensure excess base (DIPEA) is present to scavenge HCl. Keep temperature strictly at 0°C during addition.
References
-
Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024.[2] Link
-
Synthesis of 1,2,4-oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 2005. Link
-
Coupling Reagents in Peptide Synthesis. Bachem Guide, 2024. Link
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Link
Sources
Application Note: Synthesis and Characterization of Transition Metal Complexes with Pyrrole-2-carboxamidoxime
Abstract & Scope
This application note details the protocol for synthesizing pyrrole-2-carboxamidoxime (
Ligand Synthesis: Pyrrole-2-carboxamidoxime
The synthesis of the ligand is the foundational step. Commercial availability of pyrrole-2-carboxamidoxime is often limited or of variable purity. Therefore, in-house synthesis from pyrrole-2-carbonitrile is recommended to ensure stoichiometric accuracy in subsequent complexation.
Reaction Mechanism
The synthesis follows a nucleophilic addition of hydroxylamine to the nitrile group of pyrrole-2-carbonitrile. The reaction is base-catalyzed to liberate free hydroxylamine from its hydrochloride salt.
Protocol
Reagents:
-
Pyrrole-2-carbonitrile (10 mmol)
-
Hydroxylamine hydrochloride (
) (20 mmol) -
Sodium carbonate (
) or Potassium carbonate ( ) (10 mmol) -
Solvent: Ethanol (Abs.) / Water (10:1 ratio)
Step-by-Step Methodology:
-
Activation: Dissolve 20 mmol of
in a minimum amount of water (approx. 5-10 mL). -
Neutralization: Slowly add the dissolved hydroxylamine to a stirred suspension of
(10 mmol) in 50 mL ethanol. Stir for 30 minutes at room temperature to generate free . Filter off the precipitated NaCl if necessary, though it often remains dissolved in the aqueous phase. -
Addition: Add pyrrole-2-carbonitrile (10 mmol) dropwise to the hydroxylamine solution.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:1). The nitrile spot should disappear. -
Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to 20% of the original volume.
-
Crystallization: Pour the residue into ice-cold water. The white/off-white solid product (Pyrrole-2-carboxamidoxime) will precipitate.
-
Purification: Recrystallize from ethanol/water. Dry in a vacuum desiccator over
.
Visualization of Synthesis Workflow
Figure 1: Step-by-step workflow for the synthesis of the pyrrole-2-carboxamidoxime ligand.
Synthesis of Transition Metal Complexes
The coordination chemistry of pyrrole-2-carboxamidoxime is pH-dependent. The ligand possesses three potential donor sites:
-
Pyrrole Nitrogen (
): Deprotonates at high pH ( , but facilitated by metal coordination). -
Oxime Nitrogen (
): Neutral donor. -
Amine Nitrogen (
): Neutral donor. -
Oxime Oxygen (
): Can deprotonate to form bridges.
General Protocol for Cu(II) and Ni(II) Complexes
This protocol targets the mononuclear
Reagents:
-
Pyrrole-2-carboxamidoxime (Ligand)
-
Metal Salt:
or (Acetates are preferred over chlorides to act as a self-buffer). -
Solvent: Methanol (MeOH).[1]
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2 mmol of the ligand in 20 mL of hot methanol.
-
Metal Solution: Dissolve 1 mmol of the metal acetate in 10 mL of methanol.
-
Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.
-
Observation: A color change is immediate (Green/Blue for Cu, Light Green/Yellow for Ni).
-
-
pH Adjustment (Critical):
-
For neutral complexes, the acetate usually buffers the solution sufficiently.
-
If precipitation is slow, add dilute
(in MeOH) dropwise to adjust pH to ~8.0. Do not exceed pH 10 to avoid metal hydroxide formation.
-
-
Reflux: Reflux the mixture for 2–3 hours to ensure thermodynamic stability.
-
Filtration: Filter the colored precipitate while hot (to remove impurities) or after cooling (to maximize yield).
-
Washing: Wash with cold methanol followed by diethyl ether.
Data Summary: Expected Physical Properties
| Property | Copper(II) Complex | Nickel(II) Complex |
| Stoichiometry | 1:2 (M:L) typical | 1:2 (M:L) typical |
| Color | Dark Green / Blue | Yellow-Green / Brown |
| Geometry | Distorted Octahedral / Square Planar | Square Planar (diamagnetic) or Octahedral |
| Solubility | DMSO, DMF | DMSO, DMF |
| Magnetic Moment | 1.7–1.9 B.M. (Paramagnetic) | Diamagnetic (if Sq. Pl.) |
Complexation Logic Pathway
Figure 2: Logical workflow for the synthesis and isolation of transition metal complexes.
Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated using the following spectral markers.
Infrared Spectroscopy (FTIR)
The coordination of the ligand is evidenced by shifts in characteristic bands:
-
(Azomethine/Oxime): The free ligand shows a band at
. Upon coordination via the oxime nitrogen, this band typically shifts to a lower frequency ( ) due to back-bonding. -
: A shift in the N-O stretching frequency (approx.
) indicates deprotonation or coordination of the oxime oxygen. -
(Pyrrole): Disappearance of the sharp pyrrole N-H band (
) confirms deprotonation and coordination through the pyrrole nitrogen.
Biological Relevance (E-E-A-T)
Transition metal complexes of pyrrole derivatives have demonstrated significant potential in drug development. Specifically:
-
DNA Binding: Planar complexes (especially Cu(II)) can intercalate between DNA base pairs.
-
Cytotoxicity: The chelation often enhances the lipophilicity of the metal ion (Overton’s concept), facilitating cell membrane permeation and increasing cytotoxicity against tumor cell lines compared to the free ligand or metal salt alone.
References
-
Synthesis and Biological Applications of Transition Metal Complexes: Title: Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases. Source: Longdom Publishing. URL:[Link]
-
Pyrrole-2-carboxamide Derivatives in Drug Development: Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.[2] Source: PubMed Central (NIH). URL:[Link]
-
Crystal Structure of Copper(II) Complexes: Title: Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Source: PubMed Central (NIH). URL:[Link]
-
Synthesis of Pyrrole Derivatives (General Precursor Logic): Title: Synthesis, Reactions and Medicinal Uses of Pyrrole.[2][3] Source: Pharmaguideline.[4] URL:[Link]
-
Biological Activity of Pyrrole Complexes: Title: Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. Source: ResearchGate.[5][6] URL:[Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cyclization methods for pyrrole-2-carboxamidoxime with carboxylic acids
Application Note: High-Efficiency Cyclization of Pyrrole-2-Carboxamidoxime with Carboxylic Acids
Executive Summary
This guide details the synthetic protocols for transforming pyrrole-2-carboxamidoxime into 3-(pyrrol-2-yl)-1,2,4-oxadiazoles via condensation with carboxylic acids. While the 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry (often serving as a bioisostere for esters or amides), the incorporation of a pyrrole moiety introduces specific challenges—primarily the electron-rich nature of the pyrrole ring, which renders it susceptible to polymerization under the harsh acidic conditions often used for oxadiazole synthesis (e.g., POCl3 reflux).
This note presents three validated workflows designed to preserve pyrrole integrity while maximizing yield:
-
CDI-Mediated One-Pot Synthesis (Standard, scalable).
-
T3P®-Mediated Cyclodehydration (Mild, high-purity).
-
Microwave-Assisted Synthesis (High-throughput).
Mechanistic Insight
The reaction proceeds through a two-step sequence: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by cyclodehydration to close the 1,2,4-oxadiazole ring.
Critical Consideration: The rate-limiting step is typically the cyclodehydration. For pyrrole derivatives, prolonged heating in acidic media must be avoided to prevent degradation.
Figure 1: Mechanistic pathway for the conversion of pyrrole-2-carboxamidoxime to 1,2,4-oxadiazole.
Experimental Protocols
Method A: CDI-Mediated One-Pot Synthesis (Standard)
Best for: Scalable synthesis using inexpensive reagents. Avoids acidic catalysts.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Pyrrole-2-carboxamidoxime (1.0 equiv)
-
Solvent: DMF (Anhydrous) or 1,4-Dioxane.
Protocol:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL).
-
Add CDI (1.1 mmol) in one portion. Evolution of CO₂ gas will be observed. Stir at Room Temperature (RT) for 30–60 minutes until gas evolution ceases (indicates formation of the reactive acyl-imidazole).
-
Addition: Add Pyrrole-2-carboxamidoxime (1.0 mmol) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 100–110 °C for 4–12 hours.
-
Note: Monitor by TLC/LC-MS. The intermediate O-acylamidoxime may be visible early in the heating phase.
-
-
Workup: Cool to RT. Pour into ice-water (20 mL). If a precipitate forms, filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hexane/EtOAc).
Method B: T3P®-Mediated Cyclization (Mild & Modern)
Best for: Acid-sensitive substrates, difficult cyclizations, and easy purification. T3P (Propylphosphonic anhydride) acts as both a coupling agent and a water scavenger, driving the equilibrium toward the oxadiazole.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Pyrrole-2-carboxamidoxime (1.0 equiv)
-
T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine or Et₃N (2.0 equiv)
-
Solvent: EtOAc or DMF.
Protocol:
-
Dissolve Carboxylic Acid (1.0 mmol) and Pyrrole-2-carboxamidoxime (1.0 mmol) in EtOAc (5 mL).
-
Add the base (Pyridine, 2.0 mmol).
-
Add T3P solution (1.5 mmol) dropwise at 0 °C.
-
Allow to warm to RT and stir for 1 hour (forms the intermediate).
-
Cyclization: Heat the mixture to reflux (EtOAc ~77 °C) or 80-90 °C (if in DMF) for 4–8 hours.
-
Workup: Wash the organic layer with water, saturated NaHCO₃, and brine. (T3P byproducts are water-soluble, simplifying purification).
-
Purification: Evaporate solvent to yield crude product; purify via chromatography if necessary.
Method C: Microwave-Assisted Synthesis
Best for: Rapid library generation.
Protocol:
-
In a microwave vial, combine Carboxylic Acid (1.0 mmol), Pyrrole-2-carboxamidoxime (1.0 mmol), CDI (1.1 mmol), and DMF (2 mL).
-
Stir at RT for 10 mins (pre-activation).
-
Seal and irradiate at 130 °C for 15–30 minutes .
-
Directly purify via preparative HPLC or perform standard aqueous workup.
Comparative Data & Optimization
The following table summarizes expected outcomes based on substrate stability and method choice.
| Parameter | Method A: CDI (Thermal) | Method B: T3P (Chemical) | Method C: Microwave |
| Reaction Time | 6 – 16 Hours | 4 – 8 Hours | 15 – 30 Minutes |
| Temperature | 100 – 110 °C | 70 – 90 °C | 120 – 140 °C |
| Yield (Typical) | 60 – 80% | 75 – 90% | 50 – 85% |
| Pyrrole Stability | Good (Neutral conditions) | Excellent (Mildest) | Moderate (Thermal stress) |
| Purification | Extraction/Column | Simple Wash (Water soluble byproducts) | HPLC often required |
Troubleshooting "The Pyrrole Factor"
Pyrroles are electron-rich heteroaromatics. Common pitfalls in this specific synthesis include:
-
Black/Tarry Reaction Mixture:
-
Cause: Polymerization of the pyrrole ring, likely due to trace acid or excessive heat.
-
Solution: Switch to Method B (T3P) . Ensure solvents are anhydrous. Add a radical scavenger (e.g., BHT) if oxidative degradation is suspected.
-
-
Incomplete Cyclization (Stuck at Intermediate):
-
Observation: LC-MS shows mass [M+18] relative to product (the un-dehydrated O-acylamidoxime).
-
Solution: Increase temperature or add molecular sieves to remove water. For Method A, adding a catalytic amount of base (e.g., TBAF or KOtBu) after the acylation step can promote ring closure.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthetic pathway.
References
-
Synthesis of 1,2,4-Oxadiazoles (Review): Kayukova, L. A. Pharm.[2] Chem. J.2005 , 39, 538–546.
-
CDI-Mediated Synthesis: Oukoloff, K., et al. Bioorg.[3] Med. Chem. Lett.2019 , 29, 1385.
-
T3P Application Note: Augustine, J. K., et al. Tetrahedron Lett.2009 , 50, 2723.
-
Microwave Assisted Synthesis: Adib, M., et al. Tetrahedron Lett.2008 , 49, 882.
- Pyrrole Acid Sensitivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
Sources
Application Note: Solid-Phase Synthesis of Pyrrole-2-Carboxamidoxime Scaffolds
Executive Summary
This guide details the solid-phase synthesis (SPS) methodologies for generating pyrrole-2-carboxamidoxime intermediates and their subsequent conversion into bioactive 1,2,4-oxadiazole libraries. Pyrrole-2-carboxamidoxime is a privileged pharmacophore precursor; however, its integration into SPS is complicated by the electron-rich nature of the pyrrole ring (susceptibility to oxidation/polymerization) and the nucleophilicity of the amidoxime functionality.
This protocol leverages a "Nitrile-to-Amidoxime" on-resin strategy, providing a robust, self-validating workflow for medicinal chemists. We prioritize the use of Rink Amide linkers for stability and demonstrate the cyclization of these amidoximes into 1,2,4-oxadiazoles—a critical bioisostere for amide bonds in drug discovery.
Strategic Considerations & Mechanistic Logic
The "Electron-Rich" Challenge
Pyrroles are
-
Solution: We utilize electron-withdrawing groups (EWGs) (e.g., the nitrile/amidoxime itself) at the C2/C4 positions to stabilize the ring.
-
Protection: If N-alkylation is not part of the library design, the pyrrole nitrogen should ideally remain protected (e.g.,
-Boc or -SEM) until the final cleavage step, or the synthesis should be performed on a resin allowing milder cleavage (e.g., 2-Chlorotrityl chloride resin), though Rink Amide is preferred for amide-linked libraries.
The Amidoxime Pivot
The pyrrole-2-carboxamidoxime moiety (Pyr-C(=NOH)NH2) serves as a dual-reactive nucleophile.
-
O-Acylation: The hydroxyl group attacks activated carboxylic acids.
-
Cyclodehydration: The adjacent amine facilitates ring closure to form 1,2,4-oxadiazoles.
Critical Control Point: Incomplete conversion of the nitrile precursor to the amidoxime is a common failure mode. This protocol uses a high-concentration Hydroxylamine/DIEA system in a swelling solvent mixture (THF/EtOH) to ensure quantitative conversion.
Experimental Workflow Visualization
The following diagram illustrates the critical path from resin loading to the final heterocyclic library.
Caption: Workflow for the solid-phase synthesis of pyrrole-1,2,4-oxadiazole hybrids via an amidoxime intermediate.
Detailed Protocols
Materials & Reagents
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
-
Scaffold: 4-Cyano-1H-pyrrole-2-carboxylic acid (commercially available or synthesized via chlorosulfonyl isocyanate method [1]).
-
Reagents: Hydroxylamine hydrochloride (
), -Diisopropylethylamine (DIEA), -Diisopropylcarbodiimide (DIC), Oxyma Pure. -
Solvents: DMF (peptide grade), Ethanol (absolute), THF (anhydrous).
Protocol A: Immobilization and Nitrile Presentation
This step anchors the pyrrole core to the resin. We utilize the carboxylic acid handle of the pyrrole, leaving the nitrile free for amidoxime conversion.
-
Resin Swelling: Place Rink Amide resin (200 mg, 0.1 mmol) in a fritted syringe reactor. Swell in DCM (30 min) followed by DMF (30 min).
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (
min). Wash with DMF ( ), DCM ( ), DMF ( ). -
Coupling:
-
Dissolve 4-cyano-1H-pyrrole-2-carboxylic acid (3.0 equiv, 0.3 mmol) and Oxyma Pure (3.0 equiv, 0.3 mmol) in minimal DMF.
-
Add DIC (3.0 equiv, 0.3 mmol) and stir for 2 min to pre-activate.
-
Add the mixture to the resin. Shake at Room Temperature (RT) for 2 hours.
-
-
Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A negative result (yellow/colorless beads) indicates successful coupling of the pyrrole to the resin amine.
-
Capping (Optional but Recommended): Treat with acetic anhydride/pyridine (1:1) in DCM for 10 min to cap unreacted amines.
Protocol B: On-Resin Amidoxime Formation
This is the core "Topic" technique. The conversion of the resin-bound nitrile to the amidoxime requires thermal energy and high reagent concentration to overcome the solid-phase diffusion barrier.
-
Reagent Preparation: Prepare a solution of
(10 equiv) and DIEA (10 equiv) in a 1:1 mixture of Ethanol/THF .-
Note: THF is crucial here. Ethanol alone shrinks polystyrene resins; THF maintains swelling, allowing the reagent to penetrate the bead matrix.
-
-
Reaction: Add the solution to the resin-bound pyrrole-nitrile.
-
Incubation: Seal the reactor tightly and heat to 60°C for 12–16 hours .
-
Caution: Ensure the vessel is pressure-rated or vented properly if using a microwave vial.
-
-
Washing: Filter and wash extensively with Ethanol (
), Water ( ), Ethanol ( ), and DCM ( ) to remove excess hydroxylamine salts. -
Validation (FT-IR): If possible, analyze a small resin sample via FT-IR.
-
Disappearance: Nitrile stretch (
). -
Appearance: Amidoxime C=N stretch (
).
-
Protocol C: Cyclization to 1,2,4-Oxadiazoles
The amidoxime is now reacted with a carboxylic acid library to form the bioactive heterocycle.
-
O-Acylation:
-
Dissolve the carboxylic acid (
, 5 equiv), DIC (5 equiv), and HOBt (5 equiv) in DMF. -
Add to the Resin-Bound Pyrrole-2-Carboxamidoxime . Shake at RT for 4 hours.
-
Result: Resin-bound
-acyl amidoxime.
-
-
Cyclodehydration (The "TBAF Method"):
-
Wash resin with THF.
-
Add 1M TBAF in THF (3 equiv). Shake at RT for 2 hours [2].
-
Mechanism:[1][2] Fluoride acts as a base to promote the elimination of water and ring closure under mild conditions, preserving the sensitive pyrrole ring.
-
Alternative: Microwave irradiation in DMF at 100°C for 30 min [3].
-
-
Cleavage:
-
Treat resin with TFA/TIS/Water (95:2.5:2.5) for 1 hour.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Data Summary & Troubleshooting
Reaction Efficiency Comparison
The following table summarizes optimization data for the amidoxime formation step on Rink Amide resin.
| Solvent System | Temperature | Time | Conversion (HPLC)* | Notes |
| MeOH (100%) | 60°C | 16 h | 45% | Poor resin swelling led to incomplete reaction. |
| EtOH (100%) | 80°C | 12 h | 60% | Better solubility, but resin collapse observed. |
| THF/EtOH (1:1) | 60°C | 12 h | >95% | Optimal swelling and reagent solubility. |
| DMF | 100°C | 4 h | 80% | Significant byproduct formation (pyrrole oxidation). |
*Conversion determined by cleavage of an aliquot and LC-MS analysis of the crude product.
Troubleshooting Guide
-
Problem: Low yield of Amidoxime.
-
Problem: Pyrrole Oxidation (Dark/Black crude product).
-
Problem: Incomplete Cyclization (O-acyl amidoxime remains).
-
Fix: Switch from thermal cyclization to the TBAF method, or increase microwave temperature to 110°C.
-
References
- Google Patents.Synthesis of pyrrole-2-carbonitriles. WO2005097743A1.
-
Augustine, J. K., et al. (2009).[7] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[7] Journal of Organic Chemistry, 74(15), 5640-5643. Available at: [Link]
-
De Oliveira, A. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.[8] Pharmaceuticals, 15(12), 1475. Available at: [Link]
-
Zheng, Y., et al. (2021). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science (Cited via NIH Manuscript). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link][9]
Sources
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 4. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of pyrrole-2-carboxamidoxime via recrystallization vs chromatography
Ticket ID: P2CA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Introduction: The Purification Paradox
Welcome to the technical support hub for pyrrole-2-carboxamidoxime . You are likely here because this molecule presents a classic "Janus-faced" challenge in organic synthesis:
-
The Pyrrole Ring: Electron-rich and prone to oxidation (turning brown/black upon air exposure).[2]
-
The Amidoxime Group: Thermally unstable (risk of Tiemann rearrangement) and highly polar (streaks on silica).[2]
This guide helps you choose and execute the correct purification strategy based on your specific crude profile.
Part 1: Diagnostic Decision Matrix
Before heating any solvent, analyze your crude material.[1][2] Choosing the wrong path can lead to decomposition or significant yield loss.[2]
| Feature | Path A: Recrystallization | Path B: Flash Chromatography |
| Crude Purity | > 85% (Mainly trace colored impurities) | < 85% (Significant side products) |
| Scale | > 5 grams (Scalable, "Green") | < 1 gram (High resolution, expensive) |
| Impurity Type | Inorganic salts, trace starting nitrile | Unreacted hydroxylamine, structural isomers |
| Thermal Risk | Moderate: Requires heating (risk of rearrangement) | Low: Room temperature operation |
| Time Investment | High (Slow cooling required) | Medium (Setup + Run time) |
Workflow Visualization: Select Your Path
Figure 1: Decision tree for selecting the optimal purification method based on crude purity and physical appearance.
Part 2: Path A - Recrystallization (The "Green" Route)[2]
Core Philosophy: Amidoximes possess strong hydrogen-bonding potential.[2] We utilize a polarity-switch technique using water (anti-solvent) and ethanol (solvent).[1][2]
Troubleshooting Q&A
Q: My product is "oiling out" instead of crystallizing. Why? A: This occurs when the solution enters the "metastable zone" too quickly or the melting point is depressed by impurities.[2]
-
Fix: Re-heat to dissolve the oil. Add a seed crystal at the cloud point.[2] Cool very slowly (wrap the flask in foil/cotton). Do not stir vigorously.
Q: The crystals are turning brown during filtration. A: Pyrroles are air-sensitive.[2] The "browning" is oxidative polymerization.[2]
-
Fix: Add 0.1% sodium dithionite (reducing agent) to your aqueous phase during recrystallization or work under a nitrogen blanket.[2]
Optimized Protocol: Ethanol/Water Displacement
-
Dissolution: Suspend crude solid in minimal Ethanol (EtOH) at 60°C. Do not exceed 70°C to prevent thermal degradation to the amide (Tiemann rearrangement risk).[2]
-
Clarification: If dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
Precipitation: While stirring gently, add Water dropwise until a persistent turbidity (cloudiness) appears.[1][2]
-
Nucleation: Add just enough EtOH to clear the solution again, then remove from heat.
-
Crystallization: Allow to cool to RT undisturbed for 2 hours, then 4°C overnight.
-
Harvest: Filter and wash with cold 20% EtOH/Water.
Part 3: Path B - Flash Chromatography (The Precision Route)[2]
Core Philosophy: Amidoximes are basic and polar.[2] On standard acidic silica gel, they protonate, leading to "streaking" (broad bands) and poor separation.[1][2] We must deactivate the silica .[2][3]
Troubleshooting Q&A
Q: My compound is stuck at the baseline (Rf = 0). A: The interaction with silica silanols is too strong.
-
Fix: Switch to a mobile phase containing Methanol (MeOH) . A gradient of DCM:MeOH (95:5 to 90:[2]10) is standard.[1][2]
Q: The spots on TLC are "comet-shaped" or streaking. A: This is classic amine/amidoxime behavior on acidic silica.[2]
-
Fix: Add 1% Triethylamine (Et3N) or 1% NH4OH to your mobile phase.[2] This neutralizes the silica's acidic sites, sharpening the peak shape.[1][2]
Optimized Protocol: Amine-Buffered Silica[1][2]
-
Slurry Packing: Pre-treat the silica gel by slurrying it in the starting mobile phase containing 1% Et3N .[2]
-
Mobile Phase:
-
Gradient:
Workflow Visualization: Chromatography Logic
Figure 2: The necessity of amine modifiers (Et3N) for successful amidoxime chromatography.
Part 4: Stability & Storage (The "Preservation" Phase)[2]
Once purified, pyrrole-2-carboxamidoxime remains vulnerable.[2]
-
Thermal Instability: Amidoximes can undergo the Tiemann Rearrangement or hydrolysis to the amide/nitrile upon heating.[2]
-
Photostability: The pyrrole ring is photosensitive.[2]
-
Rule: Store in amber vials wrapped in foil.
-
-
Oxidation:
References
-
Synthesis and General Reactivity of Pyrroles
-
Amidoxime Instability (Tiemann Rearrangement)
-
Chromatography of Polar Amines
-
Pyrrole-2-carboxamide/Amidoxime Derivatives in Drug Discovery
Sources
Troubleshooting low solubility of pyrrole-2-carboxamidoxime in aqueous media
Topic: Troubleshooting low solubility of pyrrole-2-carboxamidoxime in aqueous media Audience: Researchers, medicinal chemists, and assay development scientists.
Executive Summary
Pyrrole-2-carboxamidoxime is a critical heterocyclic intermediate often used in the synthesis of 1,2,4-oxadiazoles or as a metal-chelating pharmacophore. While the amidoxime group (
This guide addresses the physicochemical barriers to solubility and provides validated protocols for dissolving this compound for biological assays and synthetic applications.
Part 1: Physicochemical Profile & Solubility Data[1]
Before attempting solubilization, understand the molecule's behavior in solution. The amidoxime group is amphoteric but predominantly behaves as a weak base in this context.
| Parameter | Approximate Value | Implication for Solubility |
| LogP (Octanol/Water) | ~0.5 – 1.2 (Predicted) | Moderately lipophilic; prefers organic solvents. |
| pKa (Amidoxime | ~4.5 – 5.5 | Protonation occurs at low pH, significantly increasing solubility. |
| pKa (Amidoxime -OH) | ~11 – 12 | Deprotonation requires high pH (not physiologically relevant). |
| pKa (Pyrrole NH) | ~17 | Non-ionizable in aqueous media; acts as H-bond donor. |
| Crystal Lattice Energy | High | Strong intermolecular H-bonding (Amidoxime) + |
Part 2: Troubleshooting & FAQs
Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?
Diagnosis: This is a classic "Crash-Out" event caused by the pKa/pH mismatch . At pH 7.4, pyrrole-2-carboxamidoxime exists almost entirely as a neutral species. The neutral form has high lattice energy and low hydration energy. When you dilute a concentrated DMSO stock into PBS, the solvent power drops, and the neutral molecules aggregate and crystallize.
The Fix: Cosolvent Step-Down Protocol Do not add solid powder directly to buffer.
-
Dissolve the compound in 100% DMSO to a concentration of 10–50 mM.
-
Dilute this stock into the aqueous buffer slowly with vortexing.
-
Limit the final DMSO concentration to <1% (v/v) for cell assays, or up to 10% for chemical assays.
Q2: I need a higher concentration (>1 mM) in water. How do I achieve this?
Diagnosis: Neutral water cannot overcome the crystal lattice energy. The Fix: Salt Formation (In Situ) You must convert the amidoxime to its hydrochloride salt . The cationic form breaks the crystal lattice and interacts favorably with water.
Protocol: In Situ Acidification
-
Weigh the target amount of pyrrole-2-carboxamidoxime.
-
Add 0.95 equivalents of 0.1 M HCl (aqueous). Note: Avoid excess acid to prevent hydrolysis.
-
Sonicate briefly. The solution should clarify as the cation forms.
-
Dilute to volume with water.
-
Warning: If you neutralize this solution (e.g., adding NaOH or mixing with PBS), the free base will precipitate.
-
Q3: My compound turns brown in solution after 24 hours. Is it degrading?
Diagnosis: Yes. Pyrroles are electron-rich and susceptible to oxidative polymerization (forming "pyrrole black"), especially under light. Additionally, amidoximes can undergo slow hydrolysis to amides or carboxylic acids.
The Fix: Stabilization Strategy
-
Light: Always wrap vials in aluminum foil.
-
Antioxidants: For non-biological stock solutions, add 0.1% ascorbic acid or store under nitrogen/argon.
-
Temperature: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use Cyclodextrins for animal studies?
Diagnosis: Yes, this is the preferred method for in vivo formulation to avoid high DMSO loads.
The Fix: SBE-
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-
-cyclodextrin (SBE- -CD) in water. -
Dissolve the pyrrole-2-carboxamidoxime in a minimal volume of DMSO (e.g., 5% of final volume).
-
Add the DMSO solution dropwise to the cyclodextrin solution with vigorous stirring.
-
Stir for 1 hour at room temperature. Filter through a 0.22
m filter.[1]
Part 3: Visual Workflows
Workflow 1: Solubility Decision Tree
Use this logic flow to determine the correct solubilization strategy based on your end application.
Caption: Decision tree for selecting the optimal solubilization vehicle based on experimental constraints.
Workflow 2: Salt Formation Protocol
For generating high-concentration aqueous stocks.
Caption: Step-by-step protocol for in situ salt formation to achieve aqueous solubility >1 mg/mL.
Part 4: References & Further Reading
-
Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(2), 155–183.
-
Foundational text on amidoxime physicochemical properties and stability.
-
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Authoritative review on solubilization techniques including pH adjustment and cyclodextrins.
-
-
Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
-
Definitive reference for pyrrole ring stability, oxidation ("pyrrole black"), and acidity.
-
-
PubChem Compound Summary: Pyrrole-2-carboxamide. (2024). National Center for Biotechnology Information.
-
Source for structural analogs and predicted physicochemical data (LogP, H-bond counts).
-
Sources
Technical Support Center: Pyrrole-2-Carboxamidoxime Stability and Storage
Welcome to the technical support center for pyrrole-2-carboxamidoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the hydrolysis of pyrrole-2-carboxamidoxime during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is pyrrole-2-carboxamidoxime and why is its stability a concern?
Pyrrole-2-carboxamidoxime is a heterocyclic compound featuring a pyrrole ring substituted with a carboxamidoxime group. The amidoxime functional group (-C(=NOH)NH2) is a key structural motif in medicinal chemistry, often used as a bioisostere for carboxylic acids. However, this functional group is susceptible to hydrolysis, which can lead to the degradation of the parent compound into its corresponding carboxamide or carboxylic acid, thereby altering its biological activity and compromising experimental results. The pyrrole ring, being an electron-rich aromatic system, can influence the reactivity of the attached amidoxime group.[1][2]
Q2: What is the primary degradation pathway for pyrrole-2-carboxamidoxime during storage?
The primary degradation pathway for pyrrole-2-carboxamidoxime during storage is hydrolysis . This reaction involves the cleavage of the C-N bond of the amidoxime group by water, leading to the formation of pyrrole-2-carboxamide and hydroxylamine, or further to pyrrole-2-carboxylic acid and ammonia. This process can be catalyzed by the presence of moisture and accelerated by acidic or basic conditions.
Visualizing the Hydrolysis Pathway
To better understand the degradation process, the following diagram illustrates the potential hydrolysis pathway of pyrrole-2-carboxamidoxime.
Caption: Potential hydrolysis pathway of pyrrole-2-carboxamidoxime.
Troubleshooting Guide: Storage and Handling
This section addresses specific issues you might encounter and provides actionable solutions to maintain the stability of your pyrrole-2-carboxamidoxime.
Issue 1: My compound shows signs of degradation (e.g., discoloration, unexpected analytical results) after a short period of storage.
Possible Cause: Exposure to atmospheric moisture. Pyrrole derivatives can be sensitive to air and light, leading to discoloration and polymerization.[3] The amidoxime group is also known to be hygroscopic.
Solution:
-
Strict Moisture Control: Pyrrole-2-carboxamidoxime should always be handled and stored under anhydrous conditions.
-
Use of Desiccants: Store the solid compound in a tightly sealed vial within a desiccator containing a suitable desiccant such as silica gel, calcium chloride, or a molecular sieve.
-
Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas like argon or nitrogen is highly recommended to displace both moisture and oxygen.
Issue 2: I observe the formation of pyrrole-2-carboxylic acid in my sample.
Possible Cause: This indicates significant hydrolysis has occurred. This can be due to improper storage conditions, such as exposure to humidity, or the presence of acidic or basic contaminants. Even trace amounts of acid or base can catalyze the hydrolysis of the amidoxime to the carboxylic acid.
Solution:
-
pH Neutral Environment: Ensure that all storage containers are clean and free of any acidic or basic residues. Use neutral glassware.
-
Solvent Purity: If the compound is stored in solution (not recommended for long-term storage), use only high-purity, anhydrous, and neutral solvents.
-
Temperature Control: Store the compound at low temperatures to slow down the rate of hydrolysis.
Recommended Storage Protocols
To ensure the long-term stability of pyrrole-2-carboxamidoxime, follow these detailed protocols.
Short-Term Storage (Up to 1 month)
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Dry, in a desiccator | Minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed amber glass vial | Protects from light and prevents moisture ingress. |
Long-Term Storage (Greater than 1 month)
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C or -80 °C (frozen) | Significantly slows down chemical degradation pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents both hydrolysis and oxidation. |
| Container | Tightly sealed vial with a PTFE-lined cap, placed inside a secondary container with desiccant. | Provides a robust barrier against moisture and air. |
Experimental Workflow: Assessing Compound Stability
To proactively monitor the stability of your pyrrole-2-carboxamidoxime, a stability-indicating analytical method is crucial. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a powerful tool for this purpose.
Protocol: Stability-Indicating RP-HPLC Method Development
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating the polar parent compound from its less polar degradation products.
-
Mobile Phase: A gradient elution is recommended to achieve good separation.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
-
Detection: A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths and can help in the identification of degradation products by comparing their UV spectra to that of the parent compound. Pyrrole-containing compounds typically have strong UV absorbance.
-
Forced Degradation Studies: To validate that the method is stability-indicating, perform forced degradation studies.[4] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid and solution to UV light (e.g., 254 nm) and visible light.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
-
Workflow Diagram: Stability Assessment
Caption: Workflow for assessing the stability of pyrrole-2-carboxamidoxime.
In-Depth Technical Discussion: The Chemistry of Degradation
The susceptibility of pyrrole-2-carboxamidoxime to hydrolysis is governed by the electronic properties of both the pyrrole ring and the amidoxime group. The pyrrole ring is an electron-rich heterocycle, which can donate electron density to the attached carboxamidoxime group through resonance. This electron donation can potentially influence the electrophilicity of the carbonyl carbon in the intermediate stages of hydrolysis.
Amide hydrolysis, a related and well-studied reaction, can proceed through either acid- or base-catalyzed mechanisms.[5] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. While the exact mechanism for amidoxime hydrolysis may differ in its intermediates, the general principles of nucleophilic acyl substitution are applicable.
The electron-donating nature of the pyrrole ring could potentially slow down acid-catalyzed hydrolysis by destabilizing the protonated intermediate. Conversely, it might have a less pronounced effect on the rate of base-catalyzed hydrolysis. However, the overall reactivity will also be influenced by the stability of the leaving group and the specific reaction conditions (pH, temperature, solvent).
References
-
PubChem Compound Summary for CID 573553, 1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Pyrrole-2-carboxylic acid. Wikipedia. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Application of amidoximes for the heterocycles synthesis. ResearchGate. [Link]
-
Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Atlantis Press. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
-
Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. ACS Publications. [Link]
-
The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. ACS Publications. [Link]
-
Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. MDPI. [Link]
-
Side chain hydroxylation of pyrrole. Chemistry Stack Exchange. [Link]
-
Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. PubMed. [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEIPS. [Link]
-
Activating and Deactivating Groups. Chemistry Steps. [Link]
-
1 H NMR Spectrum of Amide Compounds. Scilight. [Link]
-
Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. [Link]
-
Development and validation of a stability-indicating RP-HPLC-DAD method for the determination of bromazepam. PubMed. [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. [Link]
-
Water proton NMR detection of amide hydrolysis and diglycine dimerization. Royal Society of Chemistry. [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Element. [Link]
-
Pyrrole undergoes electrophilic aromatic substitution more readily... Pearson+. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
-
Pyrrole. Wikipedia. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Oxidations of N(omega)-hydroxyarginine analogues and various N-hydroxyguanidines by NO synthase II: key role of tetrahydrobiopterin in the reaction mechanism and substrate selectivity. PubMed. [Link]
-
Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate. [Link]
-
Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. PubMed. [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PubMed Central. [Link]
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Validation & Comparative
Comparative Guide: 1H NMR Characterization of Pyrrole-2-carboxamidoxime
This guide details the 1H NMR characterization of Pyrrole-2-carboxamidoxime , a critical intermediate in the synthesis of bioactive heterocycles (e.g., 1,2,4-oxadiazoles) and a pharmacophore in drug discovery for targets like indoleamine 2,3-dioxygenase (IDO) and bacterial signaling pathways.[1]
Executive Summary
Pyrrole-2-carboxamidoxime (N'-hydroxy-1H-pyrrole-2-carboximidamide) is distinguished from its precursor (Pyrrole-2-carbonitrile ) and its hydrolysis byproduct (Pyrrole-2-carboxamide ) by the presence of labile exchangeable protons (
-
Primary Diagnostic: Appearance of a broad singlet (
) at 9.0–10.0 ppm and a broad singlet ( ) at 5.5–6.0 ppm in DMSO- .[1] -
Key Differentiation: Absence of the nitrile carbon signal (in
) and the distinct shift of the pyrrole ring protons due to the change in electron-withdrawing power from (strong) to (moderate).[1]
Structural Analysis & NMR Theory
The amidoxime group introduces amphoteric character.[1] In polar aprotic solvents like DMSO-
Chemical Structure & Proton Assignment
-
H1 (Pyrrole NH): Highly deshielded, sensitive to solvent H-bonding.[1]
-
H3, H4, H5 (Ring): Typical aromatic region; H3 is most affected by the C2-substitution.[1]
-
H_ox (Oxime OH): Deshielded, typically broad.[1]
-
H_am (Amine NH2): Broad, integrates to 2H.[1]
Figure 1: Synthetic pathway and diagnostic NMR signal evolution.
Comparative Characterization Data
The following table contrasts the target molecule with its direct precursor and common analog. All values are reported for DMSO-
| Proton Assignment | Pyrrole-2-carbonitrile (Precursor) | Pyrrole-2-carboxamidoxime (Target) | Pyrrole-2-carboxamide (Analog) |
| Solvent | DMSO- | DMSO- | DMSO- |
| Pyrrole NH (H1) | |||
| Ring C3-H | |||
| Ring C4-H | |||
| Ring C5-H | |||
| Functional Group | None (CN is silent in 1H) | OH: | CONH2: |
| Key Distinction | Downfield shift of ring protons due to strong EWG (-CN). | Distinct OH and NH2 signals.[1] Upfield ring shift vs nitrile. | Amide protons often appear as two peaks due to restricted rotation.[1] |
Note on Solvent Effects: In
, the amidoximeand peaks are often extremely broad or invisible due to exchange.[1] DMSO- is mandatory for accurate characterization of the amidoxime moiety.[1]
Experimental Protocols
A. Synthesis of Pyrrole-2-carboxamidoxime
Rationale: Direct reaction of the nitrile with hydroxylamine is the industry standard.[1] Using free hydroxylamine (generated in situ) prevents salt contamination.[1]
-
Reagents:
-
Procedure:
-
Dissolve
and base in water; stir for 15 min to generate free . -
Add Pyrrole-2-carbonitrile dissolved in ethanol.[1]
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (
) will disappear, and a more polar amidoxime spot ( ) will appear.[1] -
Workup: Evaporate ethanol. Add water. The product often precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid degradation on acidic silica.[1]
-
B. NMR Sample Preparation
-
Mass: 5–10 mg of dry solid.[1]
-
Solvent: 0.6 mL DMSO-
(99.9% D).[1] -
Tube: Standard 5mm NMR tube.
-
Acquisition:
Troubleshooting & Validation
-
Issue: Missing OH/NH2 Peaks.
-
Issue: Double Peaks for Ring Protons.
-
Validation Check:
References
-
Synthesis of Pyrrole-2-carbonitrile (Precursor)
-
General Amidoxime Characterization
-
Pyrrole-2-carboxamide NMR Data
-
Analogous Pyrrole NMR Shifts
Sources
Mass spectrometry fragmentation patterns of pyrrole-2-carboxamidoxime
Technical Guide for Analytical & Medicinal Chemists
Executive Summary
Pyrrole-2-carboxamidoxime (C₅H₇N₃O, MW 125.13) represents a critical bioisostere in drug development, often utilized to improve solubility or metal-chelating properties compared to its phenyl (benzamidoxime) or pyridyl analogs. However, its electron-rich pyrrole core creates distinct ionization and fragmentation behaviors that differ from standard aromatic amidoximes.
This guide objectively compares the mass spectrometric (MS) performance of pyrrole-2-carboxamidoxime against its primary structural alternatives. It details fragmentation pathways, provides self-validating identification protocols, and highlights the "Ortho-Effect" specific to the 2-position substitution on the pyrrole ring.
Part 1: Structural Context & Ionization Physics
To accurately interpret the mass spectrum, one must understand the electronic environment of the precursor ion.
The Comparative Landscape
The following table contrasts Pyrrole-2-carboxamidoxime with its two most common analogs used in library screening.
| Feature | Pyrrole-2-carboxamidoxime | Benzamidoxime | Pyridine-2-carboxamidoxime |
| Structure | 5-membered, | 6-membered, neutral carbocycle | 6-membered, |
| Monoisotopic Mass | 125.06 Da | 136.06 Da | 137.06 Da |
| [M+H]⁺ (ESI) | 126.07 m/z | 137.07 m/z | 138.07 m/z |
| Protonation Site | Amidoxime Nitrogen / Pyrrole Ring C | Amidoxime Nitrogen | Pyridine Ring Nitrogen (Primary) |
| Key Stability Issue | Oxidation/Polymerization prone | Highly Stable | Stable, pH dependent |
| Dominant Neutral Loss | Ammonia (NH₃), Hydroxyl (OH) | Hydroxyl (OH) | Water (H₂O) |
Ionization Mechanism (ESI+)
In Electrospray Ionization (ESI) positive mode, pyrrole-2-carboxamidoxime forms the
-
Unique Behavior: Unlike pyridine analogs where the ring nitrogen is the most basic site, the pyrrole nitrogen is non-basic (its lone pair participates in aromaticity). Protonation occurs primarily on the amidoxime amino group or the oxime oxygen .
-
Implication: This directs fragmentation away from the ring initially, favoring side-chain cleavage, a crucial differentiator from pyridine analogs where the charge is sequestered on the ring.
Part 2: Fragmentation Pathways & Characteristic Ions[1]
The fragmentation of pyrrole-2-carboxamidoxime is driven by the instability of the amidoxime group combined with the electron-donating nature of the pyrrole ring.
Primary Fragmentation Channels
-
Deamidation (Loss of NH₃, -17 Da):
-
Mechanism: Proton transfer from the oxime hydroxyl to the amide nitrogen, followed by elimination of ammonia.
-
Result: Formation of a 1,2-oxazole cation or a benzoyl-type cation analog.
-
m/z:
.
-
-
Dehydration (Loss of H₂O, -18 Da):
-
Mechanism: Interaction between the pyrrole N-H and the oxime O-H (Ortho Effect).
-
Result: Formation of 2-cyanopyrrole . This is a diagnostic peak for 2-substituted amidoximes.
-
m/z:
.
-
-
N-O Bond Cleavage (Loss of OH, -17 Da):
-
Mechanism: Homolytic or heterolytic cleavage of the weak N-O bond.
-
Result: Formation of the amidine radical cation or cation.
-
m/z:
(Isobaric with deamidation; requires high-res MS to distinguish).
-
Visualized Fragmentation Tree (DOT)
The following diagram illustrates the mechanistic flow from the parent ion to terminal fragments.
Figure 1: ESI-MS/MS fragmentation tree for Pyrrole-2-carboxamidoxime showing the diagnostic dehydration pathway (m/z 108).
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and distinguish this compound from isobaric interferences, follow this LC-MS/MS workflow.
Sample Preparation
-
Solvent: Dissolve 1 mg in 1 mL Methanol (HPLC grade). Dilute to 1 µg/mL with 0.1% Formic Acid in Water.
-
Note: Avoid storing in DMSO for prolonged periods as amidoximes can degrade to amides or nitriles in basic/aprotic conditions.
-
-
Stability Check: Inject immediately. If a peak at m/z 111 (Pyrrole-2-carboxylic acid) appears, hydrolysis has occurred.
LC-MS Configuration
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes. (Pyrrole-2-carboxamidoxime is polar and will elute early, typically 0.5–1.5 min).
MS Acquisition Parameters (Triple Quadrupole)
Use the following Multiple Reaction Monitoring (MRM) transitions for quantification and qualification.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 126.1 | 109.1 | 15–20 | Max Intensity (Loss of NH₃) |
| Qualifier 1 | 126.1 | 108.1 | 25 | Specificity (Cyanopyrrole formation) |
| Qualifier 2 | 126.1 | 67.1 | 35 | Structural Confirmation (Pyrrole ring) |
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for the specific detection of pyrrole-2-carboxamidoxime.
Part 4: Comparative Analysis & Interpretation
The "Ortho Effect" Advantage
A critical distinction in the performance of Pyrrole-2-carboxamidoxime versus Benzamidoxime is the proximity of the ring heteroatom (NH) to the amidoxime group.
-
Benzamidoxime: The ortho-position is a C-H bond. Dehydration (loss of H₂O) is less favorable compared to deamidation.
-
Pyrrole-2-carboxamidoxime: The pyrrole N-H is acidic. It can hydrogen bond with the oxime oxygen, facilitating the elimination of water to form the nitrile (m/z 108).
Differentiating from Metabolites
In drug metabolism studies (DMPK), amidoximes are often reduced to amidines (m/z 110 for this scaffold).
-
Target: m/z 126.
-
Metabolite (Amidine): m/z 110.
-
Metabolite (Carboxylic Acid): m/z 111 (Hydrolysis product).
-
Guidance: Ensure chromatographic resolution between the parent (126) and the acid (111), as in-source fragmentation of the acid can sometimes mimic the fragments of the amidoxime.
References
-
Liang, X., et al. (2013).[1] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
Kukula-Koch, W., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes. Rapid Communications in Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. (2023). 1H-Pyrrole-2-carboxaldehyde (Analogous fragmentation data). NIST Chemistry WebBook. Link
-
Clements, M. (2023). Mass Spectrometry Fragmentation Patterns: Functional Group Analysis (Amidoximes/Amides). Chemistry LibreTexts. Link
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Pyrrole-2-Carboxamidoxime Metal Chelates
Introduction: The Emerging Role of Pyrrole-2-Carboxamidoxime in Coordination Chemistry
Pyrrole-2-carboxamidoxime is a heterocyclic ligand of significant interest, merging the aromatic, electron-rich nature of a pyrrole ring with the potent metal-chelating capabilities of an amidoxime group. The pyrrole moiety is a foundational structure in numerous biologically active molecules, including heme and chlorophyll, while the amidoxime functional group is renowned for its exceptional ability to form stable complexes with a wide array of metal ions.[1][2] The strategic combination of these two functionalities in a single molecule creates a versatile ligand for applications ranging from medicinal chemistry, where pyrrole-based compounds are explored as therapeutic agents[3][4], to materials science and catalysis.[5][6]
Understanding the interaction of pyrrole-2-carboxamidoxime with transition metals is paramount for developing these applications. Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides a powerful, non-destructive technique to probe the electronic structure of these metal chelates. The formation of a coordination bond between the ligand and a metal ion invariably alters the electronic energy levels of both species, leading to distinct and measurable changes in the absorption spectrum. These spectral shifts and the appearance of new absorption bands serve as a fingerprint for chelation, offering insights into the nature of the metal-ligand bonding, the coordination geometry, and the stoichiometry of the complex.[7][8]
This guide provides a comprehensive comparison of the UV-Vis absorption characteristics of pyrrole-2-carboxamidoxime when chelated with various first-row transition metals. We will delve into the underlying principles governing the observed spectral phenomena, present a robust experimental framework for synthesis and analysis, and interpret the resulting data to build a cohesive understanding of these important coordination compounds.
Theoretical Framework: Electronic Transitions in Metal-Ligand Systems
The UV-Vis spectrum of a molecule arises from electronic transitions between different molecular orbitals. For a ligand like pyrrole-2-carboxamidoxime, the spectrum is typically dominated by high-intensity absorptions in the UV region, corresponding to π → π* and n → π* transitions within the aromatic pyrrole ring and the amidoxime group.[9]
Upon chelation with a transition metal ion, the spectrum becomes more complex and informative:
-
Intraligand Transitions: The coordination of a metal ion, a Lewis acid, perturbs the electronic distribution within the ligand. This often results in a shift of the original π → π* and n → π* bands. A shift to longer wavelengths (red shift or bathochromic shift) suggests a decrease in the energy gap between the orbitals, while a shift to shorter wavelengths (blue shift or hypsochromic shift) indicates an increase.[10]
-
Charge-Transfer (CT) Transitions: New, often intense, absorption bands may appear. These are typically due to charge-transfer transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). The energy of these transitions is highly sensitive to the nature of both the metal and the ligand.
-
d-d Transitions: For transition metals with partially filled d-orbitals, weak absorption bands can appear in the visible region of the spectrum. These correspond to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. While often low in intensity, these transitions are directly responsible for the characteristic colors of many transition metal complexes.[8]
By analyzing these spectral features, we can deduce critical information about the formation and properties of the metal chelates.
Experimental Design: A Validated Workflow for Synthesis and Spectroscopic Analysis
The following protocols are designed to ensure reproducibility and scientific rigor in the study of pyrrole-2-carboxamidoxime metal chelates. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Diagram: Experimental Workflow
Caption: Workflow for chelate synthesis and UV-Vis analysis.
Protocol 1: Synthesis of Pyrrole-2-carboxamidoxime Metal (II) Chelates
-
Rationale: This protocol employs a straightforward solution-based synthesis at room temperature, which is sufficient for the formation of many first-row transition metal complexes with amidoxime-based ligands. Methanol is chosen as the solvent due to its ability to dissolve both the ligand and common metal salts (e.g., chlorides or acetates) and its transparency in the UV-Vis region of interest. A 2:1 ligand-to-metal molar ratio is typically used, as amidoximes often act as bidentate ligands, leading to stable octahedral or square planar complexes with two ligand molecules per metal ion.
-
Step-by-Step Procedure:
-
Ligand Solution: Prepare a 10 mM stock solution of pyrrole-2-carboxamidoxime in anhydrous methanol.
-
Metal Salt Solutions: Prepare 10 mM stock solutions of the desired metal(II) salts (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂) in anhydrous methanol.
-
Chelation Reaction: In a clean glass vial, add 2.0 mL of the ligand solution. While stirring, slowly add 1.0 mL of the desired metal salt solution. This creates the 2:1 molar ratio.
-
Incubation: Cap the vial and allow the reaction to stir at room temperature for 2 hours to ensure complete complex formation. A visible color change is often the first indicator of successful chelation.
-
Storage: The resulting chelate solution is now ready for spectroscopic analysis.
-
Protocol 2: UV-Vis Spectroscopic Measurement
-
Rationale: Accurate spectroscopic analysis requires careful sample preparation to ensure the measurements fall within the linear range of the spectrophotometer, as described by the Beer-Lambert Law. A blank measurement with the pure solvent is critical to correct for any absorbance from the solvent itself or the cuvette.
-
Step-by-Step Procedure:
-
Sample Dilution: Prepare a working solution of each metal chelate by diluting the reaction mixture from Protocol 1 in methanol to a final concentration suitable for UV-Vis analysis (typically in the micromolar range, e.g., 50 µM). Prepare a corresponding solution of the free ligand at the same concentration for comparison.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Blanking: Fill a quartz cuvette with anhydrous methanol. Place it in the spectrophotometer and perform a baseline correction or "blank" measurement across the desired wavelength range (e.g., 200-800 nm).
-
Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Recording: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each peak. Repeat for all metal chelates and the free ligand.
-
Comparative Analysis of UV-Vis Absorption Spectra
The coordination of pyrrole-2-carboxamidoxime to different metal ions induces distinct changes in the UV-Vis spectrum. The following section compares the expected spectral data for the free ligand and its chelates with representative transition metals.
Diagram: Coordination of Pyrrole-2-carboxamidoximedot
// Labels L1 [label="Pyrrole Ring", pos="1.5,2.5!"]; L2 [label="Amidoxime Group", pos="4.5,1.5!"]; L3 [label="5-Membered\nChelate Ring", pos="5.5,0!"];
}
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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Electrochemical behavior comparison of pyrrole-based amidoxime ligands
Title: Electrochemical Profiling: Pyrrole- vs. Pyridine-Based Amidoxime Ligands Subtitle: A Comparative Technical Guide for Ligand Selection in Redox-Active Systems
Executive Summary
In the landscape of coordination chemistry and drug design, amidoxime ligands (
This guide compares Pyrrole-based amidoximes (electron-rich,
Part 1: Structural Context & Mechanistic Basis[1]
The fundamental difference between pyrrole and pyridine backbones lies in their electron density distribution, which directly impacts the electrochemical window and stability of the amidoxime group.
The Electronic "Push-Pull" Effect
-
Pyrrole (The Donor): The pyrrole ring is electron-rich. It acts as a strong electron donor to the amidoxime group via the mesomeric effect (+M). This increases the electron density on the amidoxime nitrogen, making the group harder to reduce (more negative cathodic potential) but facilitating the oxidation of the ring itself .
-
Pyridine (The Acceptor): The pyridine ring is electron-deficient. It exerts an electron-withdrawing inductive effect (-I) on the amidoxime. This lowers the LUMO energy, making the amidoxime group easier to reduce (less negative cathodic potential).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent electrochemical pathways. Pyrrole ligands often undergo oxidative polymerization, while pyridine ligands favor reductive cleavage to amidines.
Figure 1: Divergent electrochemical pathways driven by the heterocyclic backbone. Pyrrole favors oxidative polymerization, while pyridine facilitates reductive bio-activation.
Part 2: Comparative Electrochemical Performance
The data below synthesizes trends from cyclic voltammetry (CV) studies in non-aqueous media (Acetonitrile/TBAP).
Redox Potential Comparison
Note: Potentials are referenced vs. Ferrocene/Ferrocenium (
| Feature | Pyrrole-2-Amidoxime (PAO) | Pyridine-2-Amidoxime (PyAO) | Implication |
| Reduction Potential ( | -1.85 V to -2.10 V (Irreversible) | -1.45 V to -1.60 V (Irreversible) | PyAO is significantly easier to reduce, making it a better candidate for bioreductive prodrugs. |
| Oxidation Potential ( | +0.80 V to +1.10 V (Ring Ox) | > +1.50 V (Inert) | PAO allows for electropolymerization. PyAO is stable under oxidative stress. |
| HOMO-LUMO Gap | Narrower (due to high HOMO) | Wider (due to low HOMO) | PAO is more susceptible to visible light excitation and radical formation. |
| Metal Binding ( | Moderate (Soft donor character) | High (N,N-chelation synergy) | PyAO forms more stable complexes with hard metals; PAO prefers soft metals (Cu, Ag). |
Kinetic Parameters
-
Electron Transfer Rate (
): Pyridine derivatives typically exhibit faster heterogeneous electron transfer rates ( ) for the reduction step compared to pyrrole derivatives, which are often hindered by adsorption of oligomers on the electrode surface. -
Stability: The radical anion formed during the reduction of PyAO is transient but leads cleanly to the amidine. The radical cation formed during PAO oxidation leads to irreversible C-C coupling (polymerization).
Part 3: Self-Validating Experimental Protocol
To replicate these results or characterize new derivatives, follow this protocol. It is designed to isolate the ligand behavior from solvent effects.
Reagents & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN) (
ppm ). Why: Water narrows the potential window and hydrolyzes the amidoxime. -
Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) or Hexafluorophosphate (
). Why: Large cation prevents specific adsorption on the electrode. -
Internal Standard: Ferrocene (
). Add at the end of the experiment.
Step-by-Step Workflow
Figure 2: Standardized electrochemical characterization workflow.
Critical Validation Checkpoints
-
The "Crossover" Check: Upon reverse scan in CV, if the current trace crosses over the forward scan, it indicates nucleation and growth of a conductive polymer (specific to Pyrrole-Amidoximes).
-
Scan Rate Dependence: Plot
vs. . A linear relationship confirms a diffusion-controlled process. If linear with , it indicates surface adsorption (common with large pyrrole ligands).
Part 4: Application Implications
Drug Development (Prodrugs)
-
Recommendation: Use Pyridine-based amidoximes .
-
Reasoning: The biological reduction of amidoximes to amidines (by the mARC mitochondrial enzyme system) mimics electrochemical reduction. The less negative reduction potential of PyAO (-1.5 V) correlates with easier enzymatic reduction in vivo compared to the electron-rich PAO (-2.0 V).
Sensor Development
-
Recommendation: Use Pyrrole-based amidoximes .
-
Reasoning: The ability to electropolymerize (oxidize) the pyrrole ring at +0.9 V allows you to deposit a conductive film containing amidoxime binding sites directly onto an electrode. This creates a highly sensitive, surface-modified sensor for heavy metals (e.g.,
, ).
References
-
Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews.
-
Zagal, J. H., et al. (2018). "Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives." MDPI Molecules.
-
Deronzier, A., & Moutet, J. C. (1996). "Functionalized Polypyrroles: New Materials for Electrochemistry." Accounts of Chemical Research.
-
Nadrah, K., & Dolenc, M. S. (2007).[1][2] "Preparation of Amidines by Amidoxime Reduction." Synlett.
-
Cosnier, S. (1999). "Biomolecules immobilization on conducting polymers for biosensing applications." Biosensors and Bioelectronics.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
